Pevonedistat

Description

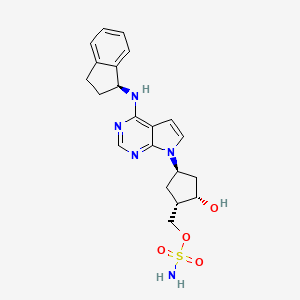

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O4S/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25)/t14-,15+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUQHZXIXSTTDU-QXGSTGNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701022549 | |

| Record name | Pevonedistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701022549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905579-51-3 | |

| Record name | Pevonedistat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905579-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pevonedistat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905579513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pevonedistat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11759 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pevonedistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701022549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEVONEDISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3AZD8D215 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pevonedistat (MLN4924): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pevonedistat (also known as MLN4924 or TAK-924) is a first-in-class, potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] By disrupting the neddylation pathway, a crucial post-translational modification process, this compound induces cell cycle deregulation, DNA damage, and apoptosis in cancer cells. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways.

Core Mechanism of Action: Inhibition of the Neddylation Cascade

This compound's primary molecular target is the NEDD8-activating enzyme (NAE), the E1 enzyme that initiates the neddylation cascade.[3] This process is analogous to ubiquitination and involves the covalent conjugation of the ubiquitin-like protein NEDD8 to substrate proteins.[4]

The neddylation process is a three-step enzymatic cascade:

-

Activation (E1): NAE activates NEDD8 in an ATP-dependent manner, forming a high-energy thioester bond between a cysteine residue on NAE and NEDD8.[5]

-

Conjugation (E2): The activated NEDD8 is then transferred to a NEDD8-conjugating enzyme (E2), such as UBE2M or UBE2F.[6]

-

Ligation (E3): Finally, a NEDD8-E3 ligase facilitates the transfer of NEDD8 from the E2 enzyme to a lysine residue on the substrate protein.[4]

This compound acts as an AMP mimetic, forming a stable, covalent adduct with NEDD8 within the catalytic pocket of NAE.[7] This this compound-NEDD8 adduct effectively sequesters the enzyme, preventing the transfer of NEDD8 to the E2 enzyme and thereby halting the entire neddylation cascade.[8]

Downstream Target: Cullin-RING Ligases (CRLs)

The most critical substrates of the neddylation pathway are the cullin proteins, which form the scaffold of the largest family of E3 ubiquitin ligases, the Cullin-RING ligases (CRLs).[9] Neddylation of the cullin subunit is essential for the proper assembly and ubiquitin ligase activity of the CRL complex.[10]

By inhibiting NAE, this compound prevents the neddylation of cullins, leading to the inactivation of CRLs.[7] This inactivation has profound consequences for cellular homeostasis, as CRLs are responsible for targeting approximately 20% of cellular proteins for proteasomal degradation.[10]

Consequence: Accumulation of CRL Substrates

The inactivation of CRLs by this compound leads to the accumulation of their specific substrate proteins.[8] Many of these substrates are key regulators of critical cellular processes, including cell cycle progression, DNA replication, and signal transduction. The accumulation of these proteins disrupts normal cellular function and triggers anti-tumor responses.

Key CRL substrates that accumulate following this compound treatment include:

-

CDT1: A crucial DNA replication licensing factor. Its accumulation leads to DNA re-replication, replication stress, and DNA damage.[8]

-

p21 and p27: Cyclin-dependent kinase (CDK) inhibitors. Their accumulation leads to cell cycle arrest, typically at the G1/S and G2/M phases.[7][11]

-

NRF2: A transcription factor that regulates the antioxidant response. Its accumulation is a pharmacodynamic marker of NAE inhibition.[8]

-

IκBα: An inhibitor of the NF-κB signaling pathway. Its accumulation leads to the suppression of NF-κB activity.[11]

The culmination of these events is the induction of apoptosis (programmed cell death) and senescence in cancer cells.[7]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| K-562 | Chronic Myelogenous Leukemia | 108 | [12] |

| U2OS | Osteosarcoma | 160 | [12] |

| HCT116 | Colorectal Carcinoma | 190 | [12] |

| Neuroblastoma Cell Lines | Neuroblastoma | 136–400 | [3] |

| T- and B-ALL Cell Lines | Acute Lymphoblastic Leukemia | 159-300 | |

| T-cell Lymphoma Cell Lines | T-cell Lymphoma | ~250 (at 24 hours) | [11] |

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Western Blotting for CRL Substrate Accumulation

This protocol is designed to detect the accumulation of CRL substrates such as CDT1, p21, and NRF2 following this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-CDT1 (1:1000-1:8000 dilution)

-

Rabbit anti-p21 (1:1000 dilution)

-

Rabbit or Mouse anti-NRF2 (1:1000 dilution)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound (e.g., 0.1, 0.3, 1.0 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).

-

Lysate Preparation: Harvest cells, wash with cold PBS, and lyse in cell lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle distribution.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound (e.g., 0.25 µM) or a vehicle control for 24 hours.[1]

-

Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Clonogenic Survival Assay

This assay determines the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

Complete cell culture medium

-

Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

-

This compound

Procedure:

-

Cell Seeding: Seed a low density of cells (e.g., 200-500 cells/well) in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with a range of this compound concentrations or a vehicle control for a specified period (e.g., 24 hours).

-

Recovery: Remove the drug-containing medium, wash the cells, and add fresh complete medium.

-

Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.

-

Staining: Wash the colonies with PBS, fix with methanol, and stain with Crystal Violet solution.

-

Quantification: Count the number of colonies (typically >50 cells) in each well. The surviving fraction is calculated as the (number of colonies formed after treatment) / (number of cells seeded x plating efficiency).

Visualizations of this compound's Mechanism

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to this compound's mechanism of action.

Caption: this compound's core mechanism of action.

Caption: Experimental workflow for Western Blot analysis.

Caption: Logical flow from drug action to therapeutic outcome.

References

- 1. researchgate.net [researchgate.net]

- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. CDT1 antibody (14382-1-AP) | Proteintech [ptglab.com]

- 5. Anti-Nrf2 Antibody (A80763) | Antibodies.com [antibodies.com]

- 6. This compound, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. igbmc.fr [igbmc.fr]

- 12. selleckchem.com [selleckchem.com]

Pevonedistat's Effect on Cullin-RING Ligase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pevonedistat (also known as MLN4924) is a first-in-class, potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE). NAE is a critical component of the neddylation pathway, a post-translational modification process essential for the activation of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases in humans. By inhibiting NAE, this compound prevents the conjugation of NEDD8 to cullins, thereby inactivating CRLs. This leads to the accumulation of a specific subset of CRL substrate proteins, many of which are key regulators of cell cycle progression, DNA replication, and stress responses. The subsequent disruption of these cellular processes triggers apoptosis and cell cycle arrest in cancer cells, making this compound a promising therapeutic agent in oncology. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on CRL activity, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action of this compound

This compound functions as an adenosine monophosphate (AMP) mimetic. It forms a stable, covalent adduct with NEDD8 within the catalytic pocket of NAE. This this compound-NEDD8 adduct cannot be utilized in the subsequent steps of the neddylation cascade, effectively halting the entire process.[1]

The inactivation of NAE has a direct and profound impact on the activity of cullin-RING ligases (CRLs). CRLs are multi-subunit complexes that require the covalent attachment of the ubiquitin-like protein NEDD8 to their cullin scaffold for their ubiquitin ligase activity. This process, known as neddylation, induces a conformational change in the CRL complex that is essential for the efficient ubiquitination of its substrates. By preventing cullin neddylation, this compound effectively inactivates the entire family of CRLs.[2][3][4]

The inactivation of CRLs leads to the stabilization and accumulation of their specific protein substrates. These substrates are normally targeted for proteasomal degradation by CRLs. The accumulation of these proteins disrupts critical cellular processes, ultimately leading to anti-tumor effects such as the induction of apoptosis, cellular senescence, and cell cycle arrest.[2][5][6]

dot

Caption: this compound inhibits the NAE, blocking cullin neddylation and subsequent CRL activity.

Quantitative Data on this compound's Effect on CRL Activity

This compound has been shown to be a potent inhibitor of NAE and demonstrates significant cytotoxic activity against a wide range of cancer cell lines.

| Parameter | Value | Description | Reference(s) |

| NAE IC50 | 4.7 nM | In vitro half-maximal inhibitory concentration against NEDD8-activating enzyme. | [7][8] |

| HCT-116 IC50 | 33.89 nM | Half-maximal inhibitory concentration for cell viability in human colorectal carcinoma cells. | [8] |

| A549 IC50 | 0.63 µM | Half-maximal inhibitory concentration for cell viability in human lung carcinoma cells. | [7] |

| Neuroblastoma IC50 Range | 136 - 400 nM | Range of half-maximal inhibitory concentrations for cell viability across a panel of neuroblastoma cell lines. | [6][9] |

| Mantle Cell Lymphoma IC50 Range | 78 nM - 8.4 µM | Range of half-maximal inhibitory concentrations for cell viability across a panel of mantle cell lymphoma cell lines. | [2] |

CRL Substrate Accumulation:

Upon treatment with this compound, the inhibition of CRL activity leads to the measurable accumulation of their substrates.

| Substrate | Cell Line | This compound Concentration | Observation | Reference(s) |

| CDT1 | HCT-116 | 0.001 - 3 µM | Dose-dependent increase | [8] |

| p27 | HCT-116 | 0.001 - 3 µM | Dose-dependent increase | [8] |

| NRF2 | HCT-116 | 0.001 - 3 µM | Dose-dependent increase | [8] |

| WEE1 | Neuroblastoma Cell Lines | IC50 concentrations | Increased accumulation | [6][9] |

| p21 | Pancreatic Cancer Cells | 0.1 - 1.0 µM | Dose-dependent increase | [10] |

| CDT1 | Melanoma Cells | 1 µM | Early and significant increase | [11] |

Experimental Protocols

In Vitro NAE Inhibition Assay (Based on HTRF)

This protocol describes a general method for assessing the in vitro inhibitory activity of this compound on NAE using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

Recombinant human NAE (APPBP1/UBA3)

-

Recombinant human NEDD8

-

Recombinant human UBE2M (Ubc12)

-

ATP

-

Europium-labeled anti-tag antibody (e.g., anti-6xHis)

-

Acceptor-labeled NEDD8

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 0.01% BSA, 0.01% Tween-20)

-

This compound

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add NAE enzyme to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the reaction by adding a mixture of ATP, UBE2M, and acceptor-labeled NEDD8.

-

Incubate the reaction for 60-120 minutes at room temperature.

-

Stop the reaction and add the europium-labeled antibody.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

-

Calculate the HTRF ratio (665/620) and determine the IC₅₀ value for this compound by fitting the data to a four-parameter logistic equation.

Cell-Based Assay for CRL Substrate Accumulation (Western Blotting)

This protocol outlines the detection of CRL substrate accumulation in cells treated with this compound via Western blotting.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against CRL substrates (e.g., anti-CDT1, anti-p27, anti-WEE1) and a loading control (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for the desired time period (e.g., 24, 48, 72 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software and normalize to the loading control.

Cycloheximide (CHX) Chase Assay for Protein Degradation

This protocol is used to determine the half-life of a CRL substrate and assess how it is affected by this compound treatment.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Cycloheximide (CHX) solution (protein synthesis inhibitor)

-

Lysis buffer, protein quantification reagents, and Western blotting materials as described in section 3.2.

Procedure:

-

Seed cells and allow them to adhere.

-

Pre-treat cells with this compound or DMSO for a specific duration to inhibit CRL activity.

-

Add cycloheximide to the culture medium to a final concentration that effectively blocks protein synthesis (concentration to be optimized for each cell line).

-

Harvest cells at various time points after CHX addition (e.g., 0, 3, 6, 12 hours).

-

Lyse the cells at each time point and perform Western blotting for the CRL substrate of interest as described in section 3.2.

-

Quantify the protein levels at each time point and plot the percentage of remaining protein against time.

-

Determine the protein half-life from the degradation curve.

Visualizations

dot

Caption: A typical experimental workflow to assess the effects of this compound on cancer cells.

dot

Caption: Downstream cellular effects resulting from this compound-mediated CRL inactivation.

Conclusion

This compound's targeted inhibition of NAE represents a novel and promising strategy in cancer therapy. By disrupting the neddylation pathway and inactivating cullin-RING ligases, this compound induces the accumulation of key regulatory proteins, leading to cell cycle arrest and apoptosis in malignant cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this first-in-class NAE inhibitor. Continued investigation into the intricate network of CRLs and their substrates will undoubtedly unveil new opportunities for targeted cancer treatments.

References

- 1. Activity-based profiling of cullin-RING ligase networks by conformation-specific probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]

- 6. abcam.co.jp [abcam.co.jp]

- 7. pubcompare.ai [pubcompare.ai]

- 8. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. devtoolsdaily.com [devtoolsdaily.com]

- 11. Inactivation of the CRL4-CDT2-SET8/p21 ubiquitylation and degradation axis underlies the therapeutic efficacy of this compound in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Cellular pathways affected by Pevonedistat treatment

An In-depth Technical Guide to the Cellular Pathways Affected by Pevonedistat Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MLN4924, TAK-924) is a first-in-class, selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] By blocking the initial step in the neddylation cascade, this compound prevents the activation of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases responsible for targeting a plethora of cellular proteins for proteasomal degradation.[2][3] This inhibition leads to the accumulation of specific CRL substrates, profoundly impacting critical cellular processes. The primary consequences of this compound treatment include cell cycle arrest, induction of DNA damage response, inhibition of pro-survival signaling pathways such as NF-κB, and ultimately, the triggering of apoptosis in cancer cells.[4][5] This guide provides a detailed examination of the molecular mechanisms of this compound, the cellular pathways it affects, quantitative data from key studies, and relevant experimental protocols.

Core Mechanism of Action: Inhibition of the Neddylation Pathway

Neddylation is a post-translational modification process parallel to ubiquitination, where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins.[1] This process is critical for the activation of CRLs.[3]

The neddylation cascade involves a three-step enzymatic reaction:

-

Activation (E1): The heterodimeric NAE (composed of NAE1/APPBP1 and UBA3 subunits) activates NEDD8 in an ATP-dependent manner, forming a high-energy thioester bond between a catalytic cysteine in UBA3 and NEDD8.[6]

-

Conjugation (E2): The activated NEDD8 is then transferred to a NEDD8-conjugating enzyme, typically UBC12.[7]

-

Ligation (E3): A substrate-specific E3 ligase catalyzes the final transfer of NEDD8 from the E2 enzyme to a lysine residue on the substrate protein, most notably a member of the Cullin family.[3]

This compound functions as an adenosine monophosphate (AMP) mimetic.[4] It binds to the NAE adenylation site and forms a stable covalent adduct with NEDD8.[6] This this compound-NEDD8 adduct effectively sequesters the enzyme, terminating the neddylation cascade and preventing the downstream activation of CRLs.[4]

Primary Target Pathway: Cullin-RING Ligases (CRLs)

The most significant consequence of NAE inhibition by this compound is the global inactivation of Cullin-RING Ligases (CRLs).[8] CRLs constitute the largest family of E3 ubiquitin ligases and are responsible for approximately 20% of all protein degradation mediated by the ubiquitin-proteasome system.[7] By preventing Cullin neddylation, this compound blocks CRL-mediated ubiquitination and subsequent degradation of numerous substrate proteins critical for cellular homeostasis.[3][4]

The accumulation of these substrates dysregulates key cellular pathways, including cell cycle control, DNA replication and repair, and signal transduction.[5]

Key Cellular Pathways and Processes Modulated by this compound

Cell Cycle Progression

This compound treatment causes profound cell cycle disruption by stabilizing key regulatory proteins that are substrates of CRLs.[8] The accumulation of these proteins induces cell cycle arrest, preventing cancer cell proliferation.[4]

-

CDT1: A crucial DNA replication licensing factor, CDT1 is a substrate of the CRL4-DDB1CDT2 ligase. Its accumulation during S and G2 phases leads to DNA re-replication, causing genomic instability and triggering a DNA damage response.[9][10]

-

p27 (CDKN1B) and p21 (CDKN1A): These cyclin-dependent kinase (CDK) inhibitors are substrates of the SCFSkp2 ligase. Their stabilization leads to the inhibition of CDK activity, causing arrest in the G1 and S phases of the cell cycle.[3][11]

-

WEE1: This kinase, which negatively regulates the G2/M checkpoint, is also a CRL substrate. Its accumulation contributes to G2/M arrest.[3][8]

The specific phase of cell cycle arrest (G1, S, or G2/M) can be dependent on the cancer cell type and its p53 status.[8][12]

DNA Damage Response (DDR)

This compound treatment activates the DNA damage response (DDR) pathway.[5] This is primarily a consequence of DNA re-replication stress caused by the aberrant accumulation of the licensing factor CDT1.[9] The resulting double-stranded breaks lead to the phosphorylation of H2A.X (γH2A.X), a key marker of DNA damage, and activation of checkpoint kinases like Chk1 and Wee1.[13] While this initially triggers a protective cell cycle arrest, sustained DNA damage ultimately contributes to apoptosis.[13] this compound has also been shown to play a role in the repair of DNA-protein crosslinks by activating CRL4 ligases, suggesting another avenue through which its inhibition can potentiate DNA damage.[14]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical pro-survival signaling cascade often constitutively active in cancer cells.[2] Its activity is tightly regulated by the inhibitor of NF-κB, IκBα. In the canonical pathway, IκBα is phosphorylated, ubiquitinated by the SCFβ-TrCP CRL complex, and subsequently degraded.[10] This frees NF-κB (the p50/p65 heterodimer) to translocate to the nucleus and activate the transcription of anti-apoptotic and pro-proliferative genes.[15]

This compound treatment inhibits the CRL-mediated degradation of IκBα.[15] The resulting accumulation of IκBα sequesters NF-κB in the cytoplasm, effectively shutting down this key survival pathway and sensitizing cancer cells to apoptosis.[2][5]

Apoptosis

The combined effects of cell cycle arrest, sustained DNA damage, and inhibition of pro-survival pathways like NF-κB culminate in the induction of programmed cell death, or apoptosis.[4] this compound treatment leads to the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[16][17] The accumulation of CRL substrates can also directly trigger apoptosis; for example, the stabilization of the transcription factor c-Myc can transcriptionally activate the pro-apoptotic protein Noxa.[7]

Quantitative Data Summary

The effects of this compound have been quantified across numerous studies. The following tables summarize key findings.

Table 1: Upregulated Proteins Following this compound Treatment in AML Cells (Data from a quantitative proteomic analysis of MV4-11 cells treated with 1 μM this compound for 24 hours)[18][19]

| Protein | Function | Fold Change |

| CDT1 | DNA replication licensing factor | >2 |

| CDKN1B (p27) | Cyclin-dependent kinase inhibitor | >2 |

| WEE1 | G2/M checkpoint kinase | >2 |

| KEAP1 | Adaptor for CRL3, regulates NRF2 | >2 |

| NUSAP1 | Mitotic spindle assembly | >2 |

| RRM2 | Ribonucleotide reductase, DNA synthesis | >2 |

| HMOX1 | Heme oxygenase 1, stress response | >2 |

| NQO1 | NAD(P)H quinone dehydrogenase 1 | >2 |

Table 2: Effects of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| HEL (JAK2-mutant) | Control | - | - | - | [20] |

| This compound | Arrest in S phase | Increased | - | [20] | |

| Granta (MCL) | Control | ~60% | ~25% | ~15% | [16] |

| This compound (0.5 μM, 48h) | ~75% | ~20% | ~5% | [16] | |

| Neuroblastoma (p53-WT) | This compound | G0/G1 Arrest | - | - | [8][12] |

| Neuroblastoma (p53-MUT) | This compound | - | - | G2/M Arrest | [8][12] |

Table 3: Induction of Apoptosis by this compound

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Reference |

| HEL (JAK2-mutant) | Control | Baseline | [20] |

| This compound (48h) | Marked Increase | [20] | |

| Jeko-1 (MCL) | Control | ~5% | [16] |

| This compound (0.5 μM, 48h) | ~40% | [16] | |

| HNSCC (CAL27) | This compound (174 nM, 72h) | Significant Increase | [7] |

Table 4: IC50 Values of this compound in Cancer Cell Lines (72h treatment)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| CAL27 | HNSCC | 174.0 | [7] |

| HN13 | HNSCC | 65.6 | [7] |

| Neuroblastoma lines | Neuroblastoma | 136 - 400 | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the effects of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on DNA content.[16][20]

-

Cell Seeding and Treatment: Seed 4 x 105 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, or 96 hours).[20]

-

Harvesting: Aspirate the medium and wash cells once with ice-cold Phosphate-Buffered Saline (PBS). Detach adherent cells using trypsin-EDTA, then neutralize with complete medium. Collect all cells (including those in the supernatant) and centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 300 µL of ice-cold PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate at -20°C for at least 24 hours.[20]

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Data Acquisition: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer (e.g., BD FACSCanto II). Use analysis software (e.g., FlowJo) to gate the cell populations and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[20]

Western Blotting for CRL Substrates (e.g., p27, CDT1)

This method detects changes in the protein levels of specific CRL substrates following this compound treatment.

-

Sample Preparation: Treat cells with this compound as described above. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for the target protein (e.g., anti-p27, anti-CDT1, anti-pIκBα) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.[17]

Immunoprecipitation of Cullin-RING Ligases

This protocol is used to isolate CRL complexes to study their composition or interactions with substrates.[21][22]

-

Cell Lysis: Lyse cells (up to 4x107) in 1 mL of non-denaturing lysis buffer (e.g., 50mM Tris pH 7.4, 150-300mM NaCl, 1% Triton X-100, supplemented with protease inhibitors) on ice for 30 minutes.[23]

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new tube.

-

Pre-clearing: Add Protein A/G-sepharose beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Immunoprecipitation: Add a primary antibody specific for a CRL component (e.g., anti-Cullin-1) to the pre-cleared lysate (2-10 µg). Incubate with rotation for 3 hours to overnight at 4°C.[24]

-

Complex Capture: Add fresh Protein A/G beads to the antibody-lysate mixture and incubate for an additional 1-3 hours at 4°C to capture the immune complexes.[24]

-

Washing: Pellet the beads by centrifugation (e.g., 200 x g, 5 minutes).[24] Discard the supernatant. Wash the beads 3-4 times with cold wash buffer (lysis buffer with reduced detergent, e.g., 0.05% Triton X-100) to remove non-specifically bound proteins.[23]

-

Elution: After the final wash, resuspend the beads in 1X SDS-PAGE sample buffer and heat at 90-100°C for 5 minutes to elute the protein complexes. The samples are now ready for analysis by Western blotting.[24]

Conclusion

This compound represents a targeted therapeutic strategy that exploits the reliance of cancer cells on the ubiquitin-proteasome system for survival and proliferation. By inhibiting the NAE and causing a global shutdown of CRL activity, this compound induces the accumulation of tumor-suppressive proteins. This multifaceted mechanism of action, which simultaneously triggers cell cycle arrest, promotes DNA damage, and blocks critical pro-survival signaling pathways like NF-κB, underscores its potential as a potent anti-cancer agent, both as a monotherapy and in combination with other treatments.[4][25] Further research into the specific substrate accumulations in different cancer contexts will continue to refine its clinical application and identify novel therapeutic combinations.

References

- 1. Facebook [cancer.gov]

- 2. This compound, a Nedd8-activating enzyme inhibitor, sensitizes neoplastic B-cells to death receptor-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The development of this compound in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. The Nedd8‐activating enzyme inhibitor MLN4924 (TAK‐924/Pevonedistat) induces apoptosis via c‐Myc‐Noxa axis in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma [mdpi.com]

- 9. Synergistic anti-AML effects of the LSD1 inhibitor T-3775440 and the NEDD8-activating enzyme inhibitor this compound via transdifferentiation and DNA rereplication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Cullin-RING E3 Ligases for Radiosensitization: From NEDDylation Inhibition to PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MLN4924 (this compound), a protein neddylation inhibitor, suppresses proliferation and migration of human clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The NAE inhibitor this compound interacts with the HDAC inhibitor belinostat to target AML cells by disrupting the DDR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Immunomodulatory effects of this compound, a NEDD8-activating enzyme inhibitor, in chronic lymphocytic leukemia-derived T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Comprehensive quantitative proteomic profiling of the pharmacodynamic changes induced by MLN4924 in acute myeloid leukemia cells establishes rationale for its combination with azacitidine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ashpublications.org [ashpublications.org]

- 20. This compound targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Immunoprecipitation of Cullin-Ring Ligases (CRLs) in Arabidopsis thaliana Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. med.upenn.edu [med.upenn.edu]

- 24. www2.nau.edu [www2.nau.edu]

- 25. targetedonc.com [targetedonc.com]

Pevonedistat-Induced Apoptosis in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pevonedistat (MLN4924), a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE), has emerged as a promising therapeutic agent in oncology. By blocking the neddylation pathway, this compound disrupts the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. This inhibition leads to the accumulation of CRL substrate proteins, which play critical roles in cell cycle regulation, DNA replication, and stress responses. The dysregulation of these pathways ultimately culminates in cancer cell apoptosis. This technical guide provides an in-depth overview of the mechanism of this compound-induced apoptosis, a compilation of its activity in various cancer cell lines, detailed experimental protocols for assessing its effects, and visual representations of the key signaling pathways involved.

Mechanism of Action

This compound functions by forming a covalent adduct with NEDD8, a ubiquitin-like protein, at the active site of the NAE.[1][2] This action prevents the transfer of NEDD8 to its conjugating enzyme, thereby inhibiting the entire neddylation cascade. The primary downstream effectors of this inhibition are the Cullin-RING E3 ligases (CRLs), which require neddylation for their activation.[3][4] Inactivation of CRLs leads to the accumulation of their specific substrate proteins, many of which are tumor suppressors or cell cycle inhibitors.

Key substrates that accumulate following this compound treatment and contribute to apoptosis include:

-

p21 and p27: These cyclin-dependent kinase inhibitors halt the cell cycle, and their accumulation can trigger apoptosis.[3][5][6]

-

c-Myc: Upregulation of this transcription factor can lead to the expression of pro-apoptotic proteins like Noxa.[6]

-

IκB: Stabilization of this inhibitor of NF-κB leads to the suppression of the pro-survival NF-κB pathway.[1]

-

ATF-4: Accumulation of this transcription factor can also induce the expression of the pro-apoptotic protein Noxa.[7]

The accumulation of these and other CRL substrates induces cellular stress, DNA damage, and cell cycle arrest, ultimately leading to the activation of apoptotic pathways.[3][8] this compound has been shown to induce both caspase-dependent and -independent apoptosis in cancer cells.[8]

Quantitative Data on this compound Activity

The cytotoxic and pro-apoptotic effects of this compound have been quantified in a multitude of cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and the extent of apoptosis induction observed in various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Granta | Mantle Cell Lymphoma | 78 | [8] |

| HBL-2 | Mantle Cell Lymphoma | Low (not specified) | [8] |

| Rec-1 | Mantle Cell Lymphoma | 8445 | [8] |

| Neuroblastoma Cell Lines (Panel) | Neuroblastoma | 136 - 400 | [9][10] |

| OCI-LY3 | Diffuse Large B-cell Lymphoma | Not specified (used at 0.5 µM) | [1] |

| ACHN | Clear Cell Renal Carcinoma | Not specified (used at 1 µM) | [3] |

| A498 | Clear Cell Renal Carcinoma | Not specified (used at 1 µM) | [3] |

| Miapaca-2 | Pancreatic Cancer | Not specified (used at 0.11-1.0 µM) | [5] |

| Capan-1 | Pancreatic Cancer | Not specified (used at 0.11-1.0 µM) | [5] |

| HN13 | Head and Neck Squamous Cell Carcinoma | Not specified (used at 0.1-1.0 µmol/L) | [6] |

| CAL27 | Head and Neck Squamous Cell Carcinoma | Not specified (used at 0.1-1.0 µmol/L) | [6] |

Table 2: this compound-Induced Apoptosis in Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Apoptosis Rate | Reference |

| OCI-LY3 (with Fas ligand) | Diffuse Large B-cell Lymphoma | 0.5 µM | 24 hours | 68.5 ± 5.2% | [1] |

| ACHN | Clear Cell Renal Carcinoma | 1 µM | 12 hours | 26.45% | [3] |

| A498 | Clear Cell Renal Carcinoma | 1 µM | 12 hours | 28.35% | [3] |

| HEL | Myeloproliferative Neoplasm | 80 nM - 2 µM | 48 hours | Marked increase | [11] |

| Miapaca-2 | Pancreatic Cancer | 0.11 - 1.0 µM | 72 hours | Dose-dependent increase | [5] |

| Capan-1 | Pancreatic Cancer | 0.11 - 1.0 µM | 72 hours | Dose-dependent increase | [5] |

Experimental Protocols

Cell Viability Assay (AlamarBlue)

This protocol is adapted from a study on myeloproliferative neoplasms.[11]

Materials:

-

96-well assay plates

-

Cancer cell line of interest (e.g., HEL cells)

-

Complete cell culture medium

-

This compound stock solution

-

AlamarBlue reagent

-

Microplate reader capable of measuring fluorescence

Procedure:

-

Seed cells in a 96-well plate at a density of 0.05 x 10^6 cells/mL in complete culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add AlamarBlue reagent to each well according to the manufacturer's instructions.

-

Incubate for an additional 1-4 hours, or until a color change is observed.

-

Measure the fluorescence on a microplate reader with the appropriate excitation and emission wavelengths.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This protocol is a generalized procedure based on methodologies reported in several studies.[3][8][11][12][13]

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

Binding buffer (specific to the Annexin V kit)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) or other viability dyes like 7-AAD or DAPI

-

Flow cytometer

Procedure:

-

Seed 4 x 10^5 cells per well in a multi-well plate and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 12, 24, 48, or 72 hours).[11][12]

-

Harvest the cells by centrifugation. For adherent cells, use a gentle dissociation agent like trypsin and neutralize with serum-containing medium.[13]

-

Wash the cells with cold PBS and resuspend them in binding buffer.[11]

-

Add FITC-conjugated Annexin V and a viability dye (e.g., PI or 7-AAD) to the cell suspension.[11][12]

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Western Blotting for Protein Expression

This protocol allows for the detection of changes in protein levels, such as the accumulation of CRL substrates.

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p21, p27, c-Myc, cleaved PARP, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cell pellets in lysis buffer and quantify protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action Leading to Apoptosis

Caption: this compound inhibits NAE, leading to CRL inactivation and substrate accumulation, which triggers apoptosis.

General Experimental Workflow for Assessing this compound-Induced Apoptosis

Caption: A typical workflow for studying this compound's effects, from cell treatment to data analysis.

Logical Relationship between NAE Inhibition and Apoptosis

Caption: The sequential logic from NAE inhibition by this compound to the induction of apoptosis.

Conclusion

This compound represents a novel strategy for cancer therapy by targeting the protein neddylation pathway. Its ability to induce apoptosis across a range of cancer cell lines is well-documented and is a direct consequence of its inhibitory effect on the NAE-CRL axis. The accumulation of tumor-suppressive and cell cycle-inhibitory proteins disrupts cellular homeostasis and triggers programmed cell death. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to further elucidate the therapeutic potential of this compound and to develop novel combination strategies to enhance its anti-cancer efficacy. Further investigation into the specific CRL substrates responsible for apoptosis in different cancer contexts will be crucial for personalizing treatment and overcoming potential resistance mechanisms.

References

- 1. This compound, a Nedd8-activating enzyme inhibitor, sensitizes neoplastic B-cells to death receptor-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. MLN4924 (this compound), a protein neddylation inhibitor, suppresses proliferation and migration of human clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. snu.elsevierpure.com [snu.elsevierpure.com]

- 8. This compound, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2.4 |. Apoptosis assay [bio-protocol.org]

- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

An In-depth Technical Guide on Pevonedistat's Impact on Cell Cycle Progression

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pevonedistat (also known as MLN4924 or TAK-924) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE). Inhibition of NAE prevents the conjugation of NEDD8 to its substrates, a process known as neddylation. This process is critical for the activity of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases responsible for targeting a multitude of proteins for proteasomal degradation.[1][2] By inactivating CRLs, this compound causes the accumulation of various tumor-suppressive CRL substrates, leading to distinct cell cycle arrest, senescence, and apoptosis in cancer cells.[3][4] This guide provides a detailed examination of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's impact on cell cycle progression.

Core Mechanism of Action: Neddylation Pathway Inhibition

The neddylation cascade is a three-step enzymatic process analogous to ubiquitination. It begins with the NAE (an E1 enzyme) activating the ubiquitin-like protein NEDD8 in an ATP-dependent manner. This compound functions as an adenosine monophosphate (AMP) mimetic, binding to the NAE active site and forming a stable this compound-NEDD8 adduct.[5][2] This action effectively terminates the neddylation cascade, preventing the neddylation and subsequent activation of cullin proteins, which are the scaffold components of CRLs.[3]

The inactivation of CRLs leads to the failure of ubiquitination and degradation of their specific substrates.[1] Several of these substrates are key regulators of the cell cycle. Their accumulation disrupts the tightly controlled progression through cell cycle phases, ultimately triggering anti-tumor responses.[6]

Quantitative Impact on Cell Cycle Progression

The primary consequence of this compound treatment is cell cycle arrest. The specific phase of arrest (G1, S, or G2) can be cell-type dependent.[7] This is often accompanied by the accumulation of key cell cycle regulators that are substrates of various CRL complexes.

Table 1: this compound-Induced Cell Cycle Arrest in Cancer Cell Lines

| Cell Line | Cancer Type | This compound Conc. | Time (hrs) | Predominant Arrest Phase | Reference |

|---|---|---|---|---|---|

| OCI-Ly10, OCI-Ly3 | ABC-DLBCL | 0.1 µM | 24 | G1 | [7] |

| OCI-Ly19, OCI-Ly7 | GCB-DLBCL | 0.1 µM | 24 | S-phase / >4N DNA | [7] |

| Granta, HBL-2 | Mantle Cell Lymphoma | 250-500 nM | 48 | G1 and S | [8] |

| T-ALL cell lines | T-cell ALL | 0.5 µM | 24 | G2/M | [9] |

| CAL27, HN13 | HNSCC | 0.1-1.0 µM | 24 | G2/M | [10] |

| SJSA-1, MG-63 | Osteosarcoma | 1 µM | 48 | G2 | [11] |

| Neuroblastoma (p53-WT) | Neuroblastoma | IC50 | 48 | G0/G1 | [12] |

| Neuroblastoma (p53-MUT) | Neuroblastoma | IC50 | 48 | G2-M & Rereplication |[12] |

Table 2: Accumulation of Key CRL Substrates Following this compound Treatment

| Substrate | Function | CRL Complex | Cancer Type | Observations | Reference(s) |

|---|---|---|---|---|---|

| p27Kip1 | CDK inhibitor, G1/S arrest | CRL1Skp2 | Pancreatic, HNSCC, Melanoma | Stabilized and accumulated, contributing to G1/G2 arrest. | [3][13][14] |

| p21Cip1 | CDK inhibitor, G1/S, G2/M arrest | CRL4CDT2 | Pancreatic, HNSCC, Osteosarcoma | Accumulated, leading to G2 arrest and senescence. | [3][4][11] |

| WEE1 | G2/M checkpoint kinase | CRL1β-TrCP | Pancreatic, HNSCC | Accumulated, contributing to G2 arrest. | [3][14] |

| CDT1 | DNA replication licensing factor | CRL4CDT2 | Multiple | Accumulation leads to DNA re-replication and S-phase defects. | [2][13] |

| c-Myc | Transcription factor | CRL1Skp2 | HNSCC | Accumulation transcriptionally activates pro-apoptotic Noxa. |[14] |

Detailed Experimental Protocols

Reproducing and building upon existing research requires precise methodologies. Below are detailed protocols for key experiments used to characterize this compound's effects.

Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Culture and Treatment: Seed cancer cells (e.g., 1x106 cells) in 6-well plates. Allow cells to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 0.5 µM) or DMSO (vehicle control) for a specified time (e.g., 24-48 hours).[9]

-

Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

-

Fixation: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold 70-75% ethanol while gently vortexing. Fix overnight at -20°C.[9]

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (10 µg/mL) in PBS.[9]

-

Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the DNA content using a flow cytometer. The resulting histogram is analyzed using cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.[8][9]

Protein Expression Analysis by Western Blotting

This method is used to detect the accumulation of specific CRL substrate proteins.

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p27, p21, WEE1, CDT1, Cullin-1) overnight at 4°C.[11][14]

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[15]

Logical Cascade of this compound's Cellular Impact

The inhibition of NAE by this compound initiates a clear, logical sequence of events that culminates in cell cycle disruption and tumor growth inhibition. This cause-and-effect relationship is central to its therapeutic mechanism.

Conclusion

This compound disrupts cell cycle progression by inhibiting the NAE, leading to the inactivation of CRL E3 ligases and the subsequent accumulation of key cell cycle regulatory proteins.[3] The specific cellular outcomes, including arrest at G1, S, or G2 phases and the induction of DNA re-replication, are context- and cell-type-dependent.[7][12] The detailed protocols and mechanistic diagrams provided in this guide offer a comprehensive resource for researchers investigating neddylation inhibitors and their profound effects on cancer cell biology.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Neddylation Inhibitor this compound (MLN4924) Suppresses and Radiosensitizes Head and Neck Squamous Carcinoma Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The development of this compound in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NEDD8-activating enzyme inhibition induces cell cycle arrest and anaphase catastrophe in malignant T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The NEDD8-activating enzyme inhibitor MLN4924 induces G2 arrest and apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Inactivation of the CRL4-CDT2-SET8/p21 ubiquitylation and degradation axis underlies the therapeutic efficacy of this compound in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Nedd8‐activating enzyme inhibitor MLN4924 (TAK‐924/Pevonedistat) induces apoptosis via c‐Myc‐Noxa axis in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Pevonedistat: A Preclinical Deep Dive into Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pevonedistat (MLN4924) is a pioneering, first-in-class small molecule inhibitor of the NEDD8-Activating Enzyme (NAE). By targeting the neddylation pathway, a crucial component of the ubiquitin-proteasome system, this compound disrupts the activity of Cullin-RING E3 ubiquitin ligases (CRLs). This interference leads to the accumulation of specific CRL substrate proteins, thereby inducing proteotoxic stress, cell cycle arrest, and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from various in vitro and in vivo models. Detailed experimental protocols and visual representations of the underlying biological pathways and workflows are included to support further research and development efforts in this area.

Mechanism of Action: Inhibition of the Neddylation Pathway

This compound functions as a substrate-assisted inhibitor of NAE. It forms a covalent adduct with NEDD8 in an ATP-dependent manner, which then binds tightly to NAE, effectively inhibiting the enzyme.[1][2] This blockade of the neddylation cascade prevents the attachment of NEDD8 to cullin proteins, a modification essential for the activation of CRLs.[1][3]

Inactive CRLs are unable to ubiquitinate their substrate proteins, leading to the accumulation of numerous proteins that regulate critical cellular processes.[4][5] Key substrates that accumulate following this compound treatment include:

-

CDT1: A DNA replication licensing factor. Its accumulation leads to DNA re-replication and the induction of a DNA damage response.[6][7]

-

p21 and p27: Cyclin-dependent kinase inhibitors. Their accumulation contributes to cell cycle arrest, primarily at the G1 and G2 phases.[8][9]

-

NRF2: A transcription factor that regulates the cellular antioxidant response.[10]

-

WEE1: A kinase that regulates the G2/M cell cycle checkpoint.[3]

The culmination of these effects is cell cycle disruption, induction of apoptosis, and inhibition of tumor growth in various preclinical cancer models.[3][6]

Figure 1: this compound's mechanism of action via inhibition of the Neddylation pathway.

Pharmacokinetics in Preclinical Models

While comprehensive preclinical pharmacokinetic data for this compound across multiple species is not extensively published in a consolidated format, available information from various studies provides insights into its profile. The majority of detailed pharmacokinetic parameters are derived from clinical studies; however, these can offer a basis for understanding the expected behavior in preclinical models.

Table 1: Summary of Preclinical Pharmacokinetic Observations

| Species | Dosing | Key Observations | Reference(s) |

| Mouse | 60 mg/kg IP | Significantly inhibited tumor growth in melanoma xenografts. | [7] |

| Mouse | 90 mg/kg SC (twice daily) | Resulted in significant tumor growth inhibition in melanoma xenografts. | [8][11] |

| Mouse | 50-100 mg/kg IP (daily) | Decreased tumor weight in neuroblastoma xenografts. | [12] |

Pharmacodynamics in Preclinical Models

The pharmacodynamic effects of this compound are characterized by the accumulation of CRL substrates. This has been consistently observed in both in vitro and in vivo preclinical models.

Table 2: Summary of Preclinical Pharmacodynamic Effects

| Model System | This compound Concentration/Dose | Pharmacodynamic Marker | Observed Effect | Reference(s) |

| Neuroblastoma Cell Lines | IC50 values (136–400 nM) | Cullins, WEE1, CDT1 | Accumulation of cullins and WEE1; variable increase in CDT1. | [3] |

| Melanoma Cell Lines | 1 µM | CDT1, p21 | Dose-dependent increase in CDT1 and p21. | [7] |

| Melanoma Xenografts (Mouse) | 60 mg/kg IP | CDT1, p21 | Induced accumulation of CDT1 and p21 in tumor tissue. | [7] |

| Solid Tumor Xenografts (Mouse) | 50-67 mg/m² (clinical dose) | CDT1, NRF2 | Accumulation of CDT1 and NRF2 in tumor biopsies. | [6][7] |

Experimental Protocols

In Vitro Cell Viability Assay (AlamarBlue)

This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines using the AlamarBlue (resazurin-based) assay.

-

Cell Seeding: Harvest cells in the logarithmic growth phase. Count the cells and adjust the density to the desired concentration (e.g., 1 x 10^4 cells/mL). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[14][15]

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

AlamarBlue Addition: Following the treatment period, add 10 µL of AlamarBlue reagent to each well (10% of the total volume).[6][14]

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.[6][11]

-

Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader. Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm.[14][15]

-

Data Analysis: Correct for background fluorescence/absorbance by subtracting the values from wells containing medium and AlamarBlue only. Plot the fluorescence/absorbance values against the this compound concentration to determine the IC50 value.

Figure 2: General workflow for a cell viability assay using AlamarBlue.

In Vivo Subcutaneous Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft mouse model.

-

Cell Preparation: Culture the selected cancer cell line under standard conditions. Harvest cells during the exponential growth phase and resuspend them in a suitable medium, such as a mixture of serum-free medium and Matrigel, at a concentration of approximately 1-5 x 10^7 cells/mL.[16]

-

Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).[16]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly (e.g., twice weekly) using caliper measurements (Volume = 0.5 x length x width²).[16]

-

Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection) at the specified dose and schedule (e.g., 60 mg/kg daily). The control group should receive the vehicle used to formulate the drug.[7][8]

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers).[12]

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of this compound.

Figure 3: A typical workflow for an in vivo subcutaneous xenograft study.

Conclusion

This compound has demonstrated a clear mechanism of action through the inhibition of NAE, leading to predictable pharmacodynamic effects, namely the accumulation of CRL substrates and subsequent cell cycle arrest and apoptosis. Its anti-tumor activity has been confirmed in a variety of preclinical models. While a comprehensive public database of preclinical pharmacokinetic parameters is lacking, the available efficacy studies in animal models provide a strong rationale for its continued investigation. The protocols and data summarized in this guide offer a foundation for researchers to design and interpret further preclinical studies of this compound and other NAE inhibitors. Further research to fully characterize the ADME properties of this compound in common preclinical species would be highly valuable to the scientific community.

References

- 1. Cdt1 and geminin are down-regulated upon cell cycle exit and are over-expressed in cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. allevi3d.com [allevi3d.com]

- 7. Phase I Study of the Investigational NEDD8-Activating Enzyme Inhibitor this compound (TAK-924/MLN4924) in Patients with Advanced Solid Tumors | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Phase I study assessing the mass balance, pharmacokinetics, and excretion of [14C]-pevonedistat, a NEDD8-activating enzyme inhibitor in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. researchgate.net [researchgate.net]

- 15. Phase 1 study of NEDD8 activating enzyme inhibitor this compound in combination with chemotherapy in pediatric patients with recurrent or refractory solid tumors (ADVL1615) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Pevonedistat's Potent Inhibition of Nedd8-Activating Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural and biological intricacies governing the interaction between pevonedistat (MLN4924) and its target, the NEDD8-activating enzyme (NAE). This compound, a first-in-class small molecule inhibitor, has garnered significant interest in oncology for its novel mechanism of action. This document details the quantitative aspects of this interaction, outlines the experimental protocols used for its characterization, and visualizes the critical pathways and workflows involved.

Introduction to the this compound-NAE Interaction

This compound is an adenosine monophosphate (AMP) mimetic that selectively inhibits NAE, the E1 enzyme responsible for initiating the NEDDylation cascade. NEDDylation is a post-translational modification crucial for the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting NAE, this compound prevents the neddylation of cullin proteins, leading to the inactivation of CRLs. This results in the accumulation of various CRL substrate proteins, such as p21, CDT1, and NRF2, ultimately inducing cell cycle arrest, senescence, and apoptosis in cancer cells.

Structurally, this compound forms a unique covalent adduct with NEDD8 within the catalytic pocket of NAE. This mechanism-based inhibition is highly specific and potent, making this compound a valuable tool for studying the NEDDylation pathway and a promising therapeutic agent.

Quantitative Data on this compound-NAE Interaction

The following tables summarize the quantitative data available for the interaction of this compound with NAE and its effects on various cell lines.

Table 1: In Vitro Inhibition of NAE by this compound

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 4.7 nM | Cell-free NAE enzymatic assay | [1] |

| IC50 | ~10 nM | In vitro NAE activity assay | [2] |

Table 2: Cellular Potency of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Assay Duration | Reference |

| HCT116 | Colorectal Carcinoma | 0.19 µM | 72 hours | [2] |

| K562 | Chronic Myelogenous Leukemia | 0.108 µM | 72 hours | [2] |

| U2OS | Osteosarcoma | 0.16 µM | 72 hours | [2] |

| Granta-519 | Mantle Cell Lymphoma | ~0.1 µM | 48 hours | [2] |

| HBL-2 | Mantle Cell Lymphoma | ~0.25 µM | 48 hours | [2] |

| SK-MEL-28 | Melanoma | 0.3 µM | 72 hours | [3] |

| A375 | Melanoma | 0.2 µM | 72 hours | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound-NAE interaction.

X-ray Crystallography of the this compound-NAE-NEDD8 Adduct

This protocol is a representative method for determining the crystal structure of the NAE complexed with the this compound-NEDD8 adduct, based on the successful crystallization of similar complexes (PDB ID: 3GZN).

-

Protein Expression and Purification:

-

Co-express human NAE1 (APPBP1) and UBA3 (NAE catalytic subunit) in a suitable expression system (e.g., baculovirus-infected insect cells).

-

Purify the heterodimeric NAE complex using a series of chromatography steps, such as Ni-NTA affinity chromatography (if His-tagged), ion exchange, and size-exclusion chromatography, to achieve high purity.

-

Express and purify human NEDD8 separately.

-

-

Formation of the this compound-NEDD8 Adduct:

-